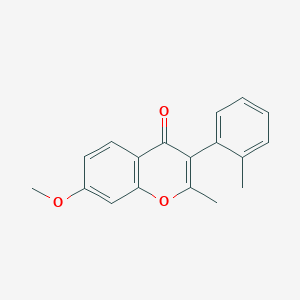
7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one” belongs to a class of compounds known as flavonoids . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this particular compound. The synthesis of flavonoids generally involves the formation of the flavone nucleus followed by various functional group interconversions .Chemical Reactions Analysis
Again, without specific information, it’s hard to comment on the chemical reactions involving this compound. Flavonoids, in general, can undergo a variety of chemical reactions, largely dependent on their functional groups .科学的研究の応用
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The synthesis of chromene derivatives, including structures analogous to 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, has been extensively studied to enhance the efficiency and yield of such compounds. For instance, a convenient synthesis of (±)-4-Prenylpterocarpin demonstrates an improved procedure for the preparation of chromenes, showcasing the versatility of these methods in producing complex chromene structures efficiently (Coelho et al., 1992).
Ring-Closing Metathesis : The application of ring-closing metathesis and Suzuki-Miyaura coupling in the synthesis of 8-aryl-substituted coumarins, including the synthesis of a natural product with antileishmanial activity, underscores the importance of these methodologies in constructing chromene frameworks with potential biological activities (Schmidt et al., 2012).
Pharmacological Applications
Antimicrobial and Antioxidant Properties : The exploration of chromene derivatives for their antimicrobial and antioxidant activities is a key area of pharmacological research. For example, novel derivatives of 4-hydroxy-chromen-2-one have been synthesized and evaluated for their antibacterial activity, providing insights into the potential of these compounds as antibacterial agents (Behrami & Dobroshi, 2019).
Photovoltaic Properties : Chromene derivatives have also been investigated for their application in dye-sensitized solar cells. A study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes highlights their potential in enhancing the efficiency of solar energy conversion, demonstrating the versatility of chromene compounds beyond biological applications (Gad et al., 2020).
Material Science and Sensor Development
Fluorescence Properties for Sensing Applications : The unique fluorescence properties of chromene derivatives make them suitable for developing new sensors. For instance, the study on the fluorescence behavior of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one in different solvents provides a foundation for the development of fluorogenic sensors for various applications (Uchiyama et al., 2006).
Safety And Hazards
特性
IUPAC Name |
7-methoxy-2-methyl-3-(2-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-6-4-5-7-14(11)17-12(2)21-16-10-13(20-3)8-9-15(16)18(17)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWPQBRWLKHRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

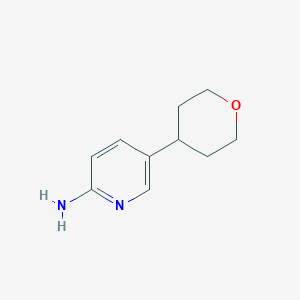
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
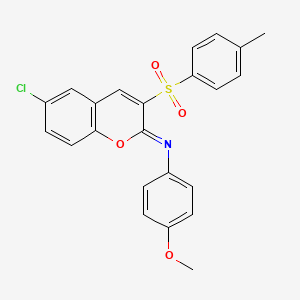
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
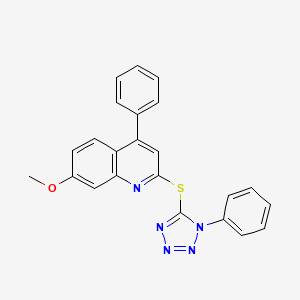
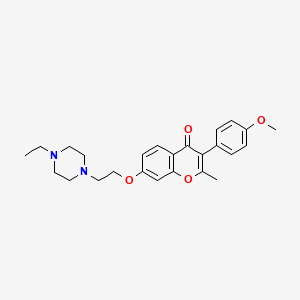
![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
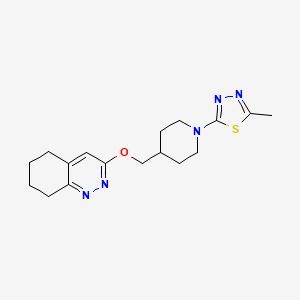
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)
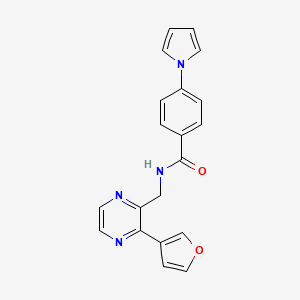
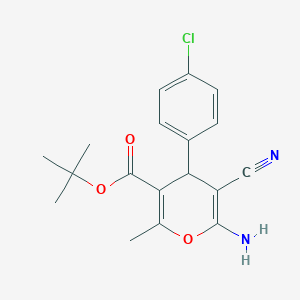
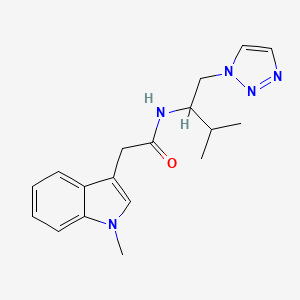
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)